molecular formula C15H13NO2 B11870911 5-(3-(Hydroxymethyl)phenyl)indolin-2-one

5-(3-(Hydroxymethyl)phenyl)indolin-2-one

Cat. No.: B11870911
M. Wt: 239.27 g/mol
InChI Key: NSUWETXKQITDIG-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)indolin-2-one is a high-value indole-based intermediate designed for advanced pharmaceutical and medicinal chemistry research. The indolin-2-one scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds. This particular molecule is synthetically tailored for the development of new chemical entities, serving as a versatile building block for the synthesis of more complex structures. Its primary research applications leverage the functionalization of its hydroxymethylphenyl group, allowing for further chemical modifications to create targeted libraries of compounds. Indole and indolin-2-one derivatives are extensively investigated for their diverse biological activities, which include serving as potential anti-inflammatory and analgesic agents by targeting cyclooxygenase (COX) enzymes . Furthermore, such scaffolds are commonly explored in computational chemistry studies to predict their stability, reactivity, and interaction with biological targets using methods like Density Functional Theory (DFT) . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H13NO2/c17-9-10-2-1-3-11(6-10)12-4-5-14-13(7-12)8-15(18)16-14/h1-7,17H,8-9H2,(H,16,18)

InChI Key

NSUWETXKQITDIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CC(=C3)CO)NC1=O

Origin of Product

United States

Contextual Background and Research Significance of the Indolin 2 One Pharmacophore

Historical Trajectory and Evolution of the Indolin-2-one Scaffold in Medicinal Chemistry Research

The journey of the indolin-2-one scaffold in medicinal chemistry has been long and fruitful. Its origins can be traced back to early explorations of indole (B1671886) chemistry. Over the decades, synthetic methodologies have evolved, allowing for the creation of a vast library of indolin-2-one derivatives with diverse substitution patterns. A significant turning point in the evolution of this scaffold was the discovery of its potential as a modulator of protein kinases. This realization propelled indolin-2-one derivatives to the forefront of cancer research, leading to the development of several approved drugs. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features the indolin-2-one core and is used in the treatment of various cancers. Similarly, Nintedanib, another kinase inhibitor built upon this scaffold, is approved for the treatment of idiopathic pulmonary fibrosis and certain types of lung cancer. nih.govnih.govrsc.orgbeilstein-journals.org The historical development of this scaffold showcases a progression from a simple heterocyclic compound to a highly adaptable and valuable pharmacophore in modern medicine. rsc.orgnih.gov

Significance of Indolin-2-one Derivatives as Privileged Heterocycles in Academic Drug Discovery

Indolin-2-one derivatives are widely regarded as "privileged structures" in medicinal chemistry. nih.gov This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. The indolin-2-one core is a prime example of such a scaffold, with its derivatives demonstrating a remarkable array of pharmacological effects, including:

Anticancer Activity: This is the most extensively studied area for indolin-2-one derivatives. They are known to inhibit various protein kinases that are crucial for tumor growth, angiogenesis, and metastasis. nih.govnih.govnih.gov

Anti-inflammatory Effects: Some indolin-2-one derivatives have shown potent anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. mdpi.com

Antiviral Activity: Researchers have explored indolin-2-one derivatives as potential antiviral agents, with some compounds showing activity against viruses such as HIV. nih.gov

Other Therapeutic Areas: The versatility of the indolin-2-one scaffold has led to its investigation in a variety of other therapeutic contexts, including as inhibitors of histamine (B1213489) release and for potential applications in neurodegenerative diseases. nih.govcore.ac.uk

The ability of the indolin-2-one scaffold to be readily modified at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive starting point for drug discovery programs in academia and industry. nih.gov

Positioning of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one within Current Indolin-2-one Research Landscape

While specific research on 5-(3-(Hydroxymethyl)phenyl)indolin-2-one is not extensively documented in publicly available literature, its structural features place it within a significant area of current indolin-2-one research. The substitution at the 5-position of the indolin-2-one ring is a common strategy for modulating the compound's biological activity. The introduction of a phenyl group at this position, as seen in the subject compound, is a recurring motif in the design of kinase inhibitors and other biologically active molecules.

The (hydroxymethyl)phenyl substituent is of particular interest. The hydroxyl group can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and specificity. Furthermore, the hydroxymethyl group can serve as a synthetic handle for further derivatization, allowing for the creation of more complex molecules with improved properties.

Given the established importance of 5-substituted indolin-2-ones and the potential for the (hydroxymethyl)phenyl group to confer favorable biological interactions, 5-(3-(Hydroxymethyl)phenyl)indolin-2-one can be considered a valuable building block or a lead compound for the development of novel therapeutic agents. Its synthesis would likely follow established methodologies for the creation of 5-arylindolin-2-ones, such as Suzuki or Stille coupling reactions. Further research would be necessary to elucidate its specific biological targets and therapeutic potential.

Synthetic Methodologies for 5 3 Hydroxymethyl Phenyl Indolin 2 One and Its Structural Analogues

Strategic Approaches to the Synthesis of the Indolin-2-one Core

The construction of the indolin-2-one core is a fundamental step in the synthesis of 5-(3-(hydroxymethyl)phenyl)indolin-2-one. Various classical and modern synthetic methods have been developed to access this heterocyclic system. Traditional methods like the Fischer, Gassman, and Sandmeyer syntheses have been historically significant. However, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. luc.edu

More contemporary approaches often rely on transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. Palladium-catalyzed intramolecular cyclization reactions, such as the Heck reaction, have proven effective in forming the five-membered ring of the indolin-2-one system. luc.edu Another powerful strategy involves the reductive cyclization of ortho-nitro- or ortho-azido-substituted phenylacetic acid derivatives.

Furthermore, innovative methods continue to be developed. For instance, a one-pot tandem dimerization and cyclocondensation of 1,3-acetonedicarboxylates has been reported for the construction of functionalized benzene (B151609) systems, which can be precursors to the indolin-2-one core. researchgate.net The choice of synthetic strategy often depends on the desired substitution pattern on the indolin-2-one ring and the availability of starting materials.

Regioselective Synthetic Routes for Phenyl and Hydroxymethyl Substitutions at Position 5 of the Indolin-2-one Ring

The introduction of the 3-(hydroxymethyl)phenyl group at the 5-position of the indolin-2-one ring requires a regioselective approach. The most widely employed and versatile method for this transformation is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a 5-halo-indolin-2-one (typically bromo or iodo) with a corresponding (3-(hydroxymethyl)phenyl)boronic acid or its ester. This method is highly efficient and tolerates a wide range of functional groups.

The synthesis of the required 5-halo-indolin-2-one precursor can be achieved through various routes. Direct halogenation of the indolin-2-one core is a common approach, though it may sometimes lead to a mixture of regioisomers. A more controlled method involves starting with a para-substituted aniline (B41778) that already contains the halogen, which is then elaborated into the indolin-2-one ring.

Alternatively, the aryl substituent can be introduced at an earlier stage of the synthesis. For example, a Suzuki coupling can be performed on a 4-halo-2-nitrotoluene derivative, followed by elaboration of the methyl group and subsequent cyclization to form the 5-aryl-indolin-2-one.

Methods for Scaffold Diversification and Functionalization of Indolin-2-one Derivatives

Once the core structure of 5-(3-(hydroxymethyl)phenyl)indolin-2-one is assembled, further diversification can be achieved by modifying different positions of the molecule. This allows for the exploration of structure-activity relationships and the optimization of biological properties.

Derivatization at the Nitrogen Atom (N-substituents)

The nitrogen atom of the indolin-2-one ring is a common site for derivatization. Alkylation or arylation of the N-H group can be readily achieved using various electrophiles under basic conditions. For instance, N-alkylation can be performed using alkyl halides in the presence of a base like sodium hydride. nih.gov The introduction of different N-substituents can significantly influence the compound's biological activity. nih.gov

Modifications at the C(3) Position of the Indolin-2-one Ring

The C(3) position of the indolin-2-one ring is a versatile handle for introducing a wide array of substituents. The methylene (B1212753) group at C(3) is nucleophilic and can react with various electrophiles.

One common modification is the Knoevenagel condensation with aldehydes or ketones to introduce an exocyclic double bond. This reaction is often catalyzed by a base like diethylamine. nih.gov Another important reaction is the formation of spirocyclic compounds by reacting the indolin-2-one with suitable bis-electrophiles. nih.gov

Furthermore, the C(3) position can be functionalized through reactions such as alkylation, arylation, and the introduction of heteroatoms. For example, 3-substituted-3-hydroxy-2-oxindoles can be synthesized via a Barbier reaction from isatin. researchgate.net The development of asymmetric methods for these transformations is crucial for accessing chiral C(3)-substituted indolin-2-ones. rsc.org

Exploration of Substituent Patterns on the Phenyl Moiety (e.g., at the aryl portion)

The appended phenyl ring offers another avenue for structural diversification. The hydroxymethyl group can be modified through oxidation to an aldehyde or carboxylic acid, or it can be converted to other functional groups via standard organic transformations.

Development of Novel Catalytic and Stereoselective Synthesis Methodologies

The development of novel catalytic and stereoselective methods for the synthesis of indolin-2-one derivatives is an active area of research. The demand for enantiomerically pure compounds for biological evaluation has driven the development of asymmetric catalytic systems.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of the indolin-2-one scaffold. For example, chiral Brønsted acids have been used to catalyze the aza-Friedel–Crafts reaction of indoles with imines to produce optically active indole-indolinone derivatives. rsc.org

Transition metal catalysis also plays a crucial role in stereoselective synthesis. Palladium-catalyzed asymmetric allylic alkylation has been used to synthesize 2,2-disubstituted indolin-3-ones with good enantioselectivities. rsc.org Moreover, novel cascade reactions catalyzed by metals like rhodium have been developed for the efficient construction of complex indolin-2-one-containing structures.

The development of these advanced catalytic methods not only provides efficient access to a wide range of structurally diverse indolin-2-one derivatives but also enables the synthesis of specific stereoisomers, which is critical for understanding their biological activity.

Molecular Mechanisms and Biological Target Interactions of Indolin 2 One Derivatives, Including 5 3 Hydroxymethyl Phenyl Indolin 2 One

Enzymatic Inhibition and Molecular Modulatory Activities

Indolin-2-one derivatives are renowned for their ability to interact with and inhibit a variety of enzymes, a characteristic that underpins their therapeutic potential. This inhibition is often achieved through competitive binding at the ATP-binding sites of kinases or through covalent interactions with other enzymes.

The indolin-2-one core is a key pharmacophore for a multitude of kinase inhibitors. targetmol.comresearchgate.net By modifying the substituents on the oxindole (B195798) ring, the potency and selectivity of these compounds can be finely tuned to target specific kinases involved in cancer pathogenesis.

VEGFR (Vascular Endothelial Growth Factor Receptor): Indolin-2-one derivatives are prominent inhibitors of VEGFRs, key mediators of angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis. researchgate.netresearchgate.net Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a classic example of an indolin-2-one-based VEGFR inhibitor. researchgate.net These inhibitors typically occupy the ATP-binding pocket of the VEGFR kinase domain, preventing the transfer of phosphate (B84403) and thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration. researchgate.net The indolin-2-one moiety itself often forms critical hydrogen bonds within the hinge region of the kinase. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the C-3 position of the oxindole ring are particularly important for antiangiogenic and anticancer activities. researchgate.netconsensus.app For instance, a series of novel indolin-2-one derivatives were synthesized and showed potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values comparable to the established inhibitor sorafenib. researchgate.net

MAPK1 (Mitogen-Activated Protein Kinase 1): The MAPK signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Some indolin-2-one compounds can indirectly lead to the activation of p38 and JNK MAPK signaling pathways as a consequence of inhibiting other primary targets like thioredoxin reductase. nih.gov Additionally, the compound 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the phosphorylation of MAPKs (JNK, ERK, and p38) in lipopolysaccharide-stimulated RAW264.7 cells, demonstrating its anti-inflammatory potential. nih.govmdpi.com

PIM Kinases: PIM kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation. Concurrent inhibition of PIM kinases and FLT3 has been shown to enhance apoptosis in acute myeloid leukemia (AML) cells. nih.gov While direct inhibition of PIM kinases by 5-(3-(hydroxymethyl)phenyl)indolin-2-one is not explicitly detailed, the broader class of kinase inhibitors often exhibits activity against multiple targets.

FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, promoting leukemia cell proliferation. nih.gov Several FLT3 inhibitors have been developed, and some indolin-2-one derivatives have been investigated for this activity. nih.gov The combination of FLT3 inhibitors with other agents, such as PIM kinase inhibitors, is a promising strategy to overcome resistance. nih.gov

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Indolin-2-one based compounds have been explored as c-Met inhibitors.

EGFR (Epidermal Growth Factor Receptor): EGFR is a key target in cancer therapy, and some indolin-2-one derivatives have been designed to inhibit its activity. For example, a novel series of indolinone-based derivatives showed nanomolar inhibitory action against both EGFR and VEGFR-2. nih.gov

PAK4 (p21-Activated Kinase 4): PAK4 is involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. A series of substituted indolin-2-one derivatives were designed as potent PAK4 inhibitors, with some compounds showing significant antiproliferative activity against lung cancer cells. nih.gov

Table 1: Kinase Inhibition by Indolin-2-one Derivatives

Kinase Target Role in Cancer Example of Indolin-2-one Activity Reference(s)
VEGFR Angiogenesis, tumor growth Sunitinib is an approved VEGFR inhibitor. researchgate.net Novel derivatives show potent inhibition. researchgate.net researchgate.netresearchgate.netconsensus.app
MAPK1 Cell proliferation, survival Indirect activation via TrxR inhibition; direct inhibition by some derivatives. nih.govnih.gov nih.govnih.govmdpi.com
PIM Cell survival, proliferation Combination with FLT3 inhibitors enhances apoptosis in AML. nih.gov nih.gov
FLT3 Leukemia cell proliferation Target for AML therapy; combination with PIM inhibitors is a strategy. nih.gov nih.govnih.gov
c-Met Tumor growth, invasion Explored as a target for indolin-2-one based inhibitors.
EGFR Cell growth, proliferation Some derivatives show nanomolar inhibition. nih.gov nih.gov
PAK4 Cell motility, survival Potent inhibition by specific indolin-2-one derivatives. nih.gov nih.gov

Several indolin-2-one compounds have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. nih.govnih.gov This inhibition is often mediated by the electrophilic nature of a Michael acceptor moiety present in these derivatives, which targets the selenocysteine (B57510) residue in the active site of TrxR. nih.govnih.gov Inhibition of TrxR leads to an increase in cellular oxidative stress and can trigger apoptosis through the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov This mechanism represents a distinct mode of action for some indolin-2-one derivatives compared to the more common kinase inhibition.

The versatility of the indolin-2-one scaffold allows for its interaction with a range of other receptors and enzymes. For example, certain derivatives have been synthesized and evaluated as selective ligands for dopamine (B1211576) D4 receptors. nih.gov Others have been designed to interact with estrogen receptors, showing potential as anti-breast cancer agents. acs.org Additionally, the anti-inflammatory effects of compounds like 3-(3-hydroxyphenyl)-indolin-2-one are mediated through the inhibition of signaling pathways involving Akt and NF-κB. nih.govmdpi.com

Cellular Pathway Perturbation and Regulation Mechanisms

The enzymatic inhibition and molecular modulatory activities of indolin-2-one derivatives translate into significant perturbations of cellular pathways, ultimately leading to the inhibition of cancer cell growth and the induction of cell death.

Indolin-2-one derivatives can effectively halt the cell cycle, preventing cancer cells from proliferating. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. researchgate.net For instance, some derivatives have been shown to induce cell cycle arrest at the G1 or G2/M phase. nih.govnih.gov This arrest can be accompanied by the upregulation of cell cycle inhibitors like p21 and p27. researcher.life Specifically, certain novel indolin-2-one derivatives were found to induce S-phase arrest in mesothelioma, breast, and colon cancer cells. researcher.life Indole (B1671886) compounds, in general, can suppress the expression of CDK4 and CDK6. nih.gov

A crucial mechanism of action for many anticancer agents, including indolin-2-one derivatives, is the induction of apoptosis. mdpi.com These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

Mechanisms of apoptosis induction by indolin-2-one derivatives include:

Modulation of Bcl-2 family proteins: They can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govresearcher.life

Caspase activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which then cleave key cellular substrates, including PARP, culminating in cell death. nih.govnih.govresearcher.life

Downregulation of survival proteins: Indole compounds can down-regulate anti-apoptotic proteins such as survivin. mdpi.com

Upregulation of death receptor signaling: Some derivatives can increase the expression of Fas ligand (Fas-L), activating the extrinsic apoptotic pathway. nih.gov

For example, specific indolin-2-one derivatives were shown to significantly increase early and late apoptosis in cancer cell lines. tandfonline.com The compound 3-(3-hydroxyphenyl)-indolin-2-one, while primarily studied for its anti-inflammatory effects, acts on pathways like Akt and NF-κB which are also critically involved in regulating apoptosis. nih.govmdpi.com

Table 2: Cellular Effects of Indolin-2-one Derivatives

Cellular Process Mechanism Key Molecular Players Reference(s)
Cell Cycle Arrest Inhibition of CDKs, upregulation of CDK inhibitors. CDK4, CDK6, p21, p27 nih.govnih.govresearcher.lifenih.gov
Apoptosis Modulation of Bcl-2 family, caspase activation, upregulation of Fas-L. Bax, Bcl-2, Caspase-3, Caspase-7, PARP, Fas-L nih.govnih.govresearcher.lifemdpi.comtandfonline.com

Impact on Cellular Migration and Invasion

While direct studies on the impact of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one on cellular migration and invasion are not extensively available in the current body of research, the broader class of indolin-2-one derivatives has demonstrated significant effects on these critical aspects of cancer progression. The indolin-2-one scaffold is a core component of several potent inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cell migration and invasion.

Research into various indolin-2-one derivatives indicates that their anti-migratory and anti-invasive properties are often linked to the inhibition of signaling pathways that control cell motility and the degradation of the extracellular matrix. For instance, certain indirubin (B1684374) derivatives, which contain the indolin-2-one core, have been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells. nih.gov

Furthermore, studies on other indolin-2-one compounds have demonstrated their ability to affect cellular wound healing, a process that involves cell migration. In wound healing assays, specific derivatives have been observed to modulate the migratory capacity of various cancer cell lines, including mesothelioma, breast cancer, and colon cancer cells. researchgate.net The mechanism behind these effects often involves the modulation of the cell cycle, which can indirectly influence cell migration. researchgate.net

The specific impact of the 5-(3-(hydroxymethyl)phenyl) substituent on the indolin-2-one core in the context of cellular migration and invasion remains an area for further investigation. However, based on the activities of related compounds, it is plausible that this derivative could also modulate these cellular processes, potentially through interaction with protein kinases involved in cell motility.

Comparative Analysis of Biological Activities Across Distinct Indolin-2-one Structural Classes

The biological activities of indolin-2-one derivatives are highly dependent on the nature and position of substituents on the core scaffold. Modifications at the C3, C5, and N1 positions of the indolin-2-one ring, as well as the nature of the appended rings, give rise to distinct structural classes with varied biological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net

C3-Substituted Indolin-2-ones:

The substitution at the C3 position of the indolin-2-one ring is a critical determinant of biological activity, particularly for anticancer effects. This class can be broadly categorized based on the group attached to the C3 position.

Arylidene and Heterocyclic Methylene (B1212753) Substituents: Many potent receptor tyrosine kinase (RTK) inhibitors feature an arylidene or heterocyclic methylene group at the C3 position. nih.gov Sunitinib, a well-known anticancer drug, is a prime example of a 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one derivative. nih.gov The nature of the heterocyclic ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, the introduction of chlorine atoms onto the pyrrole (B145914) ring has been associated with good antitumor activities and reduced cardiotoxicity. nih.gov

Hydrazone Linkers: The use of a hydrazone linker to connect the indolin-2-one core to an aryl ring has yielded derivatives with promising cytotoxic activities against various cancer cell lines. nih.gov

Hydroxyphenyl Substituents: Derivatives with a 3-(3-hydroxyphenyl) substituent have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Substitutions on the Indolin-2-one Ring System:

Modifications on the aromatic ring of the indolin-2-one scaffold also significantly influence biological activity.

Halogenation: The presence and position of halogen atoms can dramatically alter the cytotoxic effects of indolin-2-one derivatives. For example, a bromine atom at the C5 position of the indolin-2-one ring resulted in a four-fold improvement in cytotoxicity against colon cancer cells compared to a fluorine atom at the same position. researchgate.netits.ac.id Furthermore, a C5-bromo substituent conferred higher cytotoxicity than a C7-bromo substituent. researchgate.netits.ac.id

N-Alkylation: N-alkylation of the indolin-2-one ring has been shown to enhance the inhibitory activity of some derivatives against cancer cell lines. mdpi.com

The diverse biological activities of indolin-2-one derivatives highlight the versatility of this scaffold in medicinal chemistry. The following tables provide a comparative summary of the biological activities of different structural classes of indolin-2-one derivatives.

Table 1: Comparative Anticancer Activity of Indolin-2-one Structural Classes

Structural ClassKey Structural FeaturesObserved Biological ActivityExample Compound(s)Reference
3-Pyrrolemethylidene Indolin-2-onesPyrrole ring attached to C3 via a methylene bridge.Potent inhibitors of receptor tyrosine kinases (e.g., VEGFR, PDGFR), demonstrating antiangiogenic properties.Sunitinib, SU5416, SU6668 nih.gov
C5-Halogenated Indolin-2-onesHalogen (e.g., Br, F) at the C5 position.Enhanced cytotoxicity in cancer cells. Bromine at C5 showed higher activity than fluorine.5-Bromoindolin-2-one derivatives researchgate.netits.ac.id
Indolin-2-one-based HydrazonesHydrazone linker at the C3 position connecting to an aryl ring.Promising cytotoxic activities against different cancer cell lines.Not specified nih.gov
Indolin-2-one-Thiazole HybridsThiazole moiety incorporated into the structure.DHFR inhibitory activity and promising antibacterial and antibiofilm properties.3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one nih.gov

Table 2: Comparative Anti-inflammatory and Antimicrobial Activities of Indolin-2-one Derivatives

Structural ClassKey Structural FeaturesObserved Biological ActivityExample Compound(s)Reference
3-(3-Hydroxyphenyl) Indolin-2-onesA 3-hydroxyphenyl group at the C3 position.Potent anti-inflammatory activity through inhibition of NO, TNF-α, and IL-6 production.3-(3-hydroxyphenyl)-indolin-2-one mdpi.com
Arylidene Indolin-2-onesArylidene motif at the C3 position.Dual biological activities, including antifungal and anticancer effects.Derivatives with 3-aminophenyl or 2-pyridyl groups nih.gov
3-Aminomethylene Indolin-2-onesAminomethylene group at the C3 position bearing amino acid moieties.Antibacterial activities against Gram-positive and Gram-negative bacteria.Derivatives with ornithine or lysine (B10760008) residues researchgate.net

Structure Activity Relationship Sar Studies of 5 3 Hydroxymethyl Phenyl Indolin 2 One and Analogous Structures

Influence of Substituent Nature and Positional Isomerism on Biological Activity

While direct studies on 5-(3-(hydroxymethyl)phenyl)indolin-2-one are not extensively documented, the influence of the hydroxymethyl group can be inferred from studies on analogous structures. The hydroxyl and methyl components of this group each play distinct roles.

The hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. In a study of 3-(3-hydroxyphenyl)-indolin-2-one, a positional isomer of the core scaffold, the hydroxyl group was found to be critical for potent anti-inflammatory activity. mdpi.com This analog demonstrated significant inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com The activity is attributed to the hydroxyl group's ability to form key hydrogen bonding interactions within the target's active site, which can anchor the molecule in an optimal orientation for binding. nih.gov The presence of a hydroxyl group on an aromatic ring can enhance binding affinity and efficacy by creating favorable interactions with amino acid residues in the target protein. nih.govresearchgate.net

The "methyl" component of the hydroxymethyl group introduces steric bulk and alters the electronic properties and positioning of the hydroxyl group. This can refine the molecule's interaction with its target. For instance, in the development of spirocyclic indolin-3-ones, a 2-(hydroxymethyl) group was found to be a key structural motif in several natural products. acs.org Its presence was achieved through stereoselective synthesis, indicating its importance for the specific three-dimensional architecture required for biological activity. acs.org The addition of the methyl linker to the hydroxyl group can provide conformational rigidity and orient the crucial hydroxyl moiety for optimal interaction, potentially enhancing potency compared to a simple hydroxyl substituent.

The substitution pattern on the phenyl ring of indolin-2-one derivatives is a critical determinant of target selectivity, particularly for protein kinase inhibitors. Research on 3-(substituted benzylidenyl)indolin-2-ones has shown that modifying the substituents on the phenyl ring can shift the inhibitory profile between different receptor tyrosine kinases (RTKs). nih.govacs.org

For example, introducing bulky groups on the phenyl ring at the C-3 position of the indolin-2-one core resulted in high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptors. nih.govacs.org In contrast, analogs featuring a five-membered heteroaryl ring in place of the phenyl group showed high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1). nih.govacs.org This demonstrates that both the electronic nature and the steric profile of the substituent dictate which kinase active site the inhibitor will preferentially bind to. The interplay of electron-donating and electron-withdrawing substituents across the phenyl ring system can systematically modify the electronic properties of the entire molecule, influencing its binding interactions. nih.govresearchgate.net

The position of the substituent is equally important. For the subject compound, the hydroxymethyl group is at the meta-position (position 3) of the phenyl ring. This placement directs its hydrogen-bonding capabilities and steric influence into a specific vector space, which will be a key factor in its target recognition. Changing the substituent to the ortho- or para-position would significantly alter this interaction geometry, likely leading to a different selectivity profile.

Table 1: Effect of Phenyl Ring Substitution on Kinase Selectivity in Analogous Indolin-2-ones This table is illustrative and based on findings for 3-(substituted benzylidenyl)indolin-2-one analogs.

Phenyl Ring SubstituentTarget Kinase SelectivityReference
Bulky Groups (e.g., di-tert-butyl)EGF-R, Her-2 nih.gov, acs.org
Five-membered Heteroaryl RingVEGF-R (Flk-1) nih.gov, acs.org
Extended Side ChainPDGF-R, VEGF-R (Flk-1) nih.gov, acs.org

Effects of Modifications to the Indolin-2-one Core on Pharmacological Profile

Modifications to the central indolin-2-one scaffold itself provide another avenue to modulate pharmacological activity. The indolin-2-one ring system plays a crucial role as a competitive inhibitor of ATP binding to the catalytic pocket of protein kinases. mdpi.com Alterations to this core can refine binding affinity and selectivity.

Key modifications include:

Substitution at the N1 position: The nitrogen atom of the lactam ring is a common site for substitution. Adding different groups at this position can alter solubility, cell permeability, and introduce new interaction points with the target protein.

Spiro-cyclization: Creating spiro-analogs, where the C3 carbon of the indolin-2-one is shared with another ring system (such as an oxadiazole), can significantly impact activity. For example, a series of 5′-phenyl-3′H-spiro-[indoline-3,2′- nih.govbenthamdirect.comnih.govoxadiazol]-2-one analogs were synthesized and evaluated as Bcl-2 protein inhibitors, demonstrating that this structural modification can lead to potent binding affinities. researchgate.net

Ring fusion and expansion: In studies of indole-based inhibitors, expanding the lactam ring from a 6- to a 7-membered ring led to improvements in molecular potency. researchgate.net

Aza-indolinones: Replacing a carbon in the benzene (B151609) portion of the indolin-2-one with a nitrogen atom (creating an aza-indolinone) has been explored to generate novel anti-inflammatory agents. nih.gov

These modifications highlight the plasticity of the indolin-2-one scaffold, allowing for extensive exploration of chemical space to optimize the pharmacological profile for a desired target. researchgate.net

Pharmacophore Elucidation and Identification of Critical Structural Features for Molecular Recognition and Target Binding

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert its biological activity. fiveable.mebabrone.edu.in For indolin-2-one derivatives, these models are crucial for virtual screening and designing new, more potent inhibitors. nih.gov

Based on numerous studies of indolin-2-one analogs, a general pharmacophore model for kinase inhibition can be elucidated: nih.govnih.gov

An Aromatic Ring (R): The indolin-2-one system itself, often supplemented by the attached phenyl ring, serves as a crucial aromatic feature that engages in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases.

A Hydrogen Bond Acceptor (A): The carbonyl oxygen (C=O) at the 2-position of the indolin-2-one core is a key hydrogen bond acceptor. It typically forms a hydrogen bond with a backbone NH group in the hinge region of the kinase, a critical interaction for anchoring the inhibitor. nih.gov

A Hydrogen Bond Donor (D): The NH group of the indolin-2-one lactam is an essential hydrogen bond donor, also interacting with the kinase hinge region. nih.gov

Additional Features from Substituents: The substituent on the phenyl ring provides additional pharmacophoric features. In the case of 5-(3-(hydroxymethyl)phenyl)indolin-2-one, the hydroxyl group of the hydroxymethyl moiety provides a potent hydrogen bond donor/acceptor site, which can interact with residues deeper in the binding pocket to enhance affinity and confer selectivity.

The combination and spatial arrangement of these features define the molecule's ability to be recognized by its target. The indolin-2-one core provides the essential ATP-competitive binding motif, while the substituted phenyl ring at the 5-position acts as a "selectivity element," probing specific sub-pockets of the target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Indolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For indolin-2-one derivatives, 2D and 3D-QSAR studies have been instrumental in predicting the potency of new analogs and understanding the key physicochemical properties that govern their activity. benthamdirect.comnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These analyses generate contour maps that visualize the regions around the molecule where specific properties are predicted to influence activity. nih.govnih.gov

Key findings from QSAR studies on indolin-2-one analogs include:

Steric and Electrostatic Fields: CoMFA and CoMSIA models consistently show that steric and electrostatic fields are major determinants of activity. Contour maps often indicate that bulky, electron-withdrawing groups at specific positions on the phenyl ring can enhance inhibitory potency, while such groups are disfavored in other regions. nih.govtandfonline.com

Hydrophobicity: Hydrophobic interactions are critical. QSAR models have demonstrated a significant correlation between the calculated hydrophobicity of the molecule and its inhibitory activity against targets like Src tyrosine kinase. benthamdirect.com

Hydrogen Bond Donor/Acceptor Fields: CoMSIA maps highlight favorable and unfavorable regions for hydrogen bond donors and acceptors, confirming the importance of features like the lactam NH, carbonyl oxygen, and substituents such as the hydroxymethyl group. nih.gov

These predictive models, often validated by high correlation coefficients (r²) and cross-validation coefficients (q² or r²cv), serve as a valuable guide for the design of novel inhibitors with enhanced potency. benthamdirect.comnih.govnih.gov By using the information from QSAR studies, researchers can prioritize the synthesis of compounds that are most likely to be active, accelerating the drug discovery process.

Table 2: QSAR Model Statistics for Analogous Indolin-2-one Series This table presents example statistical values from published QSAR studies on different indolin-2-one series to illustrate the predictive power of the models.

QSAR ModelTargetq² (r²cv)Key DescriptorsReference
CoMFAAurora A Kinase0.7260.972Steric, Electrostatic nih.gov
CoMSIAAurora A Kinase0.5660.984Steric, Electrostatic, H-bond nih.gov
2D-QSARSrc Tyrosine Kinase0.660.76Hydrophobicity, Molar Refractivity benthamdirect.com

Computational Chemistry and in Silico Approaches in the Study of 5 3 Hydroxymethyl Phenyl Indolin 2 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein.

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Molecular docking simulations are extensively used to predict how derivatives of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one fit into the ATP-binding site of various protein kinases, which are key targets in cancer therapy.

For instance, studies on indolin-2-one derivatives targeting Tropomyosin receptor kinases (TRKs) have utilized molecular docking to elucidate binding interactions. nih.gov These simulations reveal the precise orientation of the ligand within the kinase domain, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that are critical for inhibitory activity. Docking studies have shown that the indolin-2-one core typically forms hydrogen bonds with the hinge region of the kinase, a crucial interaction for anchoring the inhibitor. The phenyl and hydroxymethyl groups can then form additional interactions with other residues in the binding pocket, contributing to both affinity and selectivity. nih.govnih.gov

The general process involves docking the ligand into the active site of a target protein, such as the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), another important target in disease. nih.gov The resulting poses are then analyzed to identify the most stable binding mode, characterized by a network of favorable interactions, including hydrogen bonds with backbone amide groups in the hinge region and hydrophobic interactions with nonpolar residues. nih.gov

Target Kinase Key Interacting Residues Predicted Interaction Types Source
Tropomyosin Receptor Kinase (TRK)Hinge Region ResiduesHydrogen Bonding, Hydrophobic Interactions nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2)Hinge Region, P-loop, Interdomain ResiduesHydrogen Bonding, Hydrophobic Interactions nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1)Not SpecifiedHigh Binding Affinity elsevierpure.com

Following the prediction of the binding mode, an energetic analysis is performed to estimate the binding affinity of the ligand for the protein. Binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the target. researchgate.netnih.gov A more negative binding energy generally suggests a stronger and more stable interaction.

Computational tools like AutoDock Vina are used to calculate these binding affinities. elsevierpure.com For indolin-2-one derivatives, these calculations are crucial for ranking potential inhibitors and prioritizing them for further study. The binding energy is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

More advanced methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, are employed to provide a more accurate estimation of binding free energy. nih.gov This method calculates the free energy of the protein-ligand complex by considering contributions from molecular mechanics energies, solvation energies, and entropy. Such analyses have been applied to indolin-2-one derivatives to validate docking results and confirm the stability of the predicted binding poses. nih.gov The accurate prediction of binding affinity is a cornerstone of structure-based drug design, as it helps in the screening of large compound libraries and the optimization of lead compounds. nih.gov

Computational Method Purpose Key Output Relevance to Indolin-2-one Source
Molecular Docking (e.g., AutoDock)Predict binding mode and estimate binding affinity.Docking Score (kcal/mol), Binding PoseUsed to screen derivatives against kinase targets like TRKs. nih.govelsevierpure.com
MM-GBSARefine binding free energy calculation.ΔG_bind (kcal/mol)Used to validate docking and assess the stability of inhibitor-kinase complexes. nih.gov
Deep Learning ModelsPredict binding affinity from complex structural data.Predicted Affinity (pKd, pKi)An emerging approach for high-throughput screening. nih.govbiorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the protein-ligand complex over time, providing insights into its stability and the persistence of key interactions. nih.gov

For indolin-2-one-based inhibitors, MD simulations are performed to assess whether the binding mode predicted by docking is stable over a simulated period (typically nanoseconds to microseconds). nih.gov These simulations can reveal fluctuations in the ligand's position, changes in protein conformation upon ligand binding, and the dynamics of water molecules in the binding site. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted pose. nih.gov Conformational analysis of related structures, such as indolizidin-2-one amino acids, also relies on these computational techniques to understand their three-dimensional shapes. nih.gov

Virtual Screening and De Novo Design Strategies for Novel Indolin-2-one Derivatives

Computational strategies are pivotal in the search for new and improved indolin-2-one derivatives.

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. elsevierpure.com For indolin-2-one derivatives, this can be done using either ligand-based or structure-based approaches. In ligand-based screening, new molecules are sought that share features with known active compounds. mdpi.com In structure-based virtual screening, compounds from a library are docked into the target protein's binding site, and those with the best predicted binding affinities are selected for further investigation. nih.gov

De novo design is a more creative computational approach where novel molecular structures are built from scratch or by modifying existing scaffolds. nih.govbiorxiv.org Starting with a core structure like indolin-2-one, functional groups can be computationally added or modified to enhance binding affinity and selectivity for a target kinase. nih.gov This strategy allows for the exploration of novel chemical space and the design of inhibitors with optimized properties, guided by the structural information of the target's binding site. rsc.org

Advanced Predictive Computational Models for Biological Activity (e.g., pIC50 prediction)

Beyond predicting binding, computational models can forecast the biological activity of a compound, often expressed as the pIC50 value (the negative logarithm of the half-maximal inhibitory concentration). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), build statistical models that correlate the 3D structural features of a series of compounds with their observed biological activities. researchgate.net For indolin-2-one derivatives, robust CoMFA and CoMSIA models have been developed to predict their inhibitory activity against TRK enzymes. nih.gov These models generate contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a roadmap for designing more potent inhibitors. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of the Indolin 2 One Scaffold and Its Derivatives

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular conformation, chirality, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Analysis of Molecular Conformation, Chirality, and Torsion Angles

While a crystal structure for 5-(3-(Hydroxymethyl)phenyl)indolin-2-one is not publicly available, analysis of closely related 5-substituted indolin-2-one derivatives provides significant insights into the likely conformational preferences of this molecule. For instance, the crystal structure of 1-ethyl-5-iodoindolin-2-one reveals that the indolin-2-one core is nearly planar. nih.govnih.gov This planarity arises from the sp² hybridization of the nitrogen atom and the conjugation of its lone pair with the adjacent carbonyl group and the benzene (B151609) ring. nih.gov

In the case of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one , the phenyl ring at the C5 position would be expected to be twisted relative to the plane of the indolin-2-one core. The degree of this twist, defined by the torsion angle between the two rings, would be influenced by steric hindrance and electronic effects of the hydroxymethyl substituent. In related biaryl systems, such as 2-phenyl-1,10-phenanthroline, the phenyl ring can adopt either a coplanar or a twisted conformation depending on the crystal packing forces and intermolecular interactions. nih.gov

The presence of a chiral center, if introduced, can be unambiguously determined by X-ray crystallography. For spirocyclic indolin-2-one derivatives, which inherently possess a chiral spiro-carbon, X-ray diffraction has been instrumental in establishing the relative and absolute configurations. nih.gov

Table 1: Representative Crystallographic Data for a 5-Substituted Indolin-2-one Derivative

Parameter1-ethyl-5-iodoindolin-2-one
Formula C₁₀H₁₀INO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.5312 (11) Å, b = 8.259 (2) Å, c = 22.310 (4) Å
Key Torsion Angles The indoline (B122111) core is virtually coplanar.

Data sourced from a study on 1-ethyl-5-iodoindolin-2-one. nih.govnih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of indolin-2-one derivatives is dictated by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the structure of 1-ethyl-5-iodoindolin-2-one, molecules are linked by C-H···O hydrogen bonds and I···I short contacts, forming a one-dimensional zigzag chain. nih.govnih.gov

For 5-(3-(Hydroxymethyl)phenyl)indolin-2-one , the hydroxyl group of the hydroxymethyl substituent and the N-H and C=O groups of the indolin-2-one core are expected to be key players in directing the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the N-H group is a hydrogen bond donor and the carbonyl oxygen is a hydrogen bond acceptor. These functionalities can lead to the formation of robust hydrogen-bonding networks, such as the R²₂(8) ring motif commonly observed in structures with N-H···O hydrogen bonds. rsc.org The presence of two aromatic rings also suggests the likelihood of π-π stacking interactions, which would further stabilize the crystal structure. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR: The proton spectrum of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one would exhibit characteristic signals for the indolin-2-one core and the 3-(hydroxymethyl)phenyl substituent.

The N-H proton of the indolin-2-one ring is expected to appear as a broad singlet in the downfield region, typically around δ 10.5-11.5 ppm in DMSO-d₆, due to its acidic nature and involvement in hydrogen bonding. rsc.org

The aromatic protons of the indolin-2-one core would appear as a set of multiplets in the range of δ 6.8-7.5 ppm.

The protons of the 3-(hydroxymethyl)phenyl group would also resonate in the aromatic region, with their chemical shifts and coupling patterns dictated by their substitution pattern.

The methylene (B1212753) protons (CH₂) of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm.

The hydroxyl proton (OH) would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum provides complementary information, with characteristic chemical shifts for the carbonyl and aromatic carbons.

The carbonyl carbon (C=O) of the indolin-2-one ring is the most deshielded carbon, expected to resonate around δ 175-180 ppm. acs.org

The aromatic carbons of both the indolin-2-one and the phenyl ring would appear in the region of δ 110-150 ppm. The carbon attached to the hydroxymethyl group would be in the more upfield region of the aromatic signals.

The methylene carbon (CH₂) of the hydroxymethyl group would resonate in the aliphatic region, typically around δ 60-65 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-(3-(Hydroxymethyl)phenyl)indolin-2-one

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H ~10.5-11.5-
C=O -~175-180
Indolin-2-one Aromatic CH ~6.8-7.5~110-130
Phenyl Aromatic CH ~7.0-7.6~120-130
Indolin-2-one Quaternary C -~130-150
Phenyl Quaternary C -~135-145
CH₂ (Hydroxymethyl) ~4.5~60-65
OH (Hydroxymethyl) Variable-

Predicted values are based on the analysis of structurally similar compounds. rsc.orgnih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. researchgate.net

For 5-(3-(Hydroxymethyl)phenyl)indolin-2-one (Molecular Formula: C₁₅H₁₃NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 240.1025 m/z. HRMS can confirm this with high accuracy.

The fragmentation of indolin-2-one derivatives under mass spectrometric conditions often involves characteristic losses of small molecules and cleavage of specific bonds. scirp.org For 5-(3-(Hydroxymethyl)phenyl)indolin-2-one , the fragmentation pathways would likely involve:

Loss of water (H₂O) from the hydroxymethyl group, leading to a fragment ion at [M-18]⁺.

Cleavage of the C-C bond between the phenyl ring and the hydroxymethyl group, resulting in the loss of a CH₂OH radical.

Fission of the indolin-2-one ring , which can lead to a variety of fragment ions characteristic of the indole (B1671886) core. Common fragmentation of the indole ring involves the loss of HCN. scirp.org

Table 3: Predicted HRMS Data and Major Fragmentation Pathways for 5-(3-(Hydroxymethyl)phenyl)indolin-2-one

IonCalculated m/zDescription
[M+H]⁺ ~240.1025Protonated molecular ion
[M-H₂O+H]⁺ ~222.0919Loss of water from the hydroxymethyl group
[M-CH₂OH+H]⁺ ~209.0813Cleavage of the hydroxymethyl group
Characteristic Indole Fragments VariableResulting from the cleavage of the indolin-2-one ring

Calculated m/z values are theoretical and would be confirmed by HRMS analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions. wiley.com

The vibrational spectrum of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one would be characterized by the distinct vibrational frequencies of its functional groups.

Infrared (IR) Spectroscopy:

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring. The position and shape of this band can be indicative of hydrogen bonding. rsc.org

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration, with its breadth being a result of hydrogen bonding. nist.gov

C-H Aromatic Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands corresponding to the methylene group will appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is a hallmark of the lactam carbonyl group. rsc.org Its exact position can be influenced by conjugation and hydrogen bonding.

C=C Aromatic Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A moderate to strong band in the 1000-1200 cm⁻¹ region would correspond to the stretching of the C-O bond in the hydroxymethyl group. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR.

Aromatic Ring Vibrations: The phenyl and indole rings would give rise to strong signals in the Raman spectrum, particularly the ring breathing modes around 1000 cm⁻¹ and other C=C stretching vibrations in the 1580-1620 cm⁻¹ range. wiley.com

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the IR.

Symmetric CH₂ Stretch: The symmetric stretching of the methylene group would be visible.

Table 4: Characteristic Vibrational Frequencies for 5-(3-(Hydroxymethyl)phenyl)indolin-2-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Lactam) Stretch3200-34003200-3400
O-H (Alcohol) Stretch3200-3600 (broad)3200-3600 (broad)
C-H (Aromatic) Stretch>3000>3000
C-H (Aliphatic) Stretch<3000<3000
C=O (Lactam) Stretch1680-1720 (strong)1680-1720
C=C (Aromatic) Stretch1450-16001580-1620 (strong)
C-O (Alcohol) Stretch1000-12001000-1200

Expected wavenumber ranges are based on general spectroscopic principles and data from analogous compounds. rsc.orgwiley.comnist.govnist.govchemicalbook.comchemicalbook.com

Future Research Directions and Translational Perspectives for Indolin 2 One Chemical Research

Development of Next-Generation Synthetic Methodologies for Complex Indolin-2-one Architectures

The synthesis of structurally intricate indolin-2-one derivatives necessitates the development of innovative and efficient synthetic strategies. Future advancements are likely to focus on overcoming the limitations of traditional methods, which can involve harsh reaction conditions and multi-step procedures.

Emerging methodologies that hold promise for the synthesis of complex indolin-2-ones include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, reproducibility, and scalability. mdpi.comdurham.ac.ukuc.ptresearchgate.netresearchgate.net This technology allows for precise control over reaction parameters, which can lead to higher yields and purities. The application of flow chemistry to the synthesis of indole (B1671886) and indoline (B122111) derivatives has been demonstrated, showcasing its potential for constructing complex heterocyclic systems. mdpi.comdurham.ac.ukuc.ptresearchgate.netresearchgate.net

Ultrasound and Deep Eutectic Solvents (DES): The combined use of ultrasound technology and deep eutectic solvents represents a green and energy-efficient approach to chemical synthesis. nih.gov Ultrasound can accelerate reaction rates through acoustic cavitation, while DES, which are mixtures of compounds with a melting point lower than their individual components, serve as environmentally benign reaction media. nih.gov This combination has been successfully employed for the synthesis of indolin-2-one derivatives, resulting in high yields in significantly reduced reaction times. nih.gov

Catalytic Methods: The development of novel catalytic systems is crucial for the efficient and selective functionalization of the indolin-2-one core. This includes the use of transition metal catalysts, such as gold(I) complexes for cascade cyclizations to create spirocyclic indolin-3-ones, and vanadyl sulfate (B86663) for one-pot syntheses in aqueous media. nih.govacs.org Asymmetric synthesis, combining biocatalysis and homogeneous catalysis, has also been shown to be effective for producing enantiopure indoline derivatives. x-mol.com

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidants and catalysts for the synthesis of indolyl-substituted quinoxalinones. rsc.org This approach is operationally simple and provides good to excellent yields of the desired products. rsc.org

These next-generation synthetic methodologies will be instrumental in accessing novel and complex indolin-2-one architectures, including derivatives with specific stereochemistry and substitution patterns, which are essential for exploring their structure-activity relationships.

Exploration of Undiscovered Biological Targets and Pathways for Indolin-2-one Derivatives

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While many derivatives are recognized as potent kinase inhibitors, there is a vast, underexplored landscape of potential molecular targets and signaling pathways.

Known Biological Targets of Indolin-2-one Derivatives:

Target ClassSpecific ExamplesReference(s)
Receptor Tyrosine Kinases (RTKs)VEGFR, PDGFR, EGFR, Her-2, TRKs nih.govnih.govacs.orgscirp.orgnih.govekb.egnih.gov
Non-Receptor Tyrosine Kinases--
Serine/Threonine Kinases--
Other EnzymesThioredoxin Reductase, DNA Gyrase, Carbonic Anhydrase nih.govnih.govnih.govoncotarget.comucl.ac.uk
Other ProteinsNOD1 and NOD2 nih.gov

Future research should focus on identifying and validating novel biological targets for this class of compounds. Strategies to achieve this include:

Chemoproteomics: This approach can be used to identify the direct binding partners of indolin-2-one derivatives in a cellular context, revealing previously unknown targets.

High-Throughput Screening: Screening large libraries of diverse indolin-2-one derivatives against a wide panel of biological targets can uncover unexpected activities.

Deorphanizing G-Protein Coupled Receptors (GPCRs): Many GPCRs have no known endogenous ligand. Indolin-2-one libraries could be screened to identify novel modulators of these "orphan" receptors.

Phenotypic Screening: Assessing the effects of indolin-2-one derivatives on cellular phenotypes without a preconceived target can lead to the discovery of compounds with novel mechanisms of action.

By expanding the scope of biological targets, the therapeutic potential of indolin-2-one derivatives can be extended beyond their current applications, potentially addressing a wider range of diseases. For instance, some derivatives have already shown promise as anti-inflammatory, antidiabetic, and antimicrobial agents. tandfonline.commdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Indolin-2-one Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can significantly accelerate the design and optimization of new drug candidates. In the context of indolin-2-one research, AI and ML can be applied in several ways:

De Novo Drug Design: AI algorithms can generate novel indolin-2-one structures with desired pharmacological properties.

Predictive Modeling: Machine learning models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), can be developed to predict the biological activity of new indolin-2-one derivatives. nih.govtandfonline.comresearchgate.net These models can help prioritize which compounds to synthesize and test, saving time and resources. nih.govtandfonline.comresearchgate.net

Virtual Screening: In silico screening of large compound libraries against specific biological targets is a powerful tool for identifying potential hits. nih.govnih.govtechniques-ingenieur.fr AI can enhance this process by developing more accurate scoring functions and by learning from existing data to improve the selection of candidate molecules.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for their successful development. AI and ML models can be trained to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles. nih.govtandfonline.comresearchgate.net

Recent studies have already demonstrated the successful application of these computational approaches in the design of novel indolin-2-one-based inhibitors for targets such as Tropomyosin receptor kinases (TRKs) and Indoleamine 2,3-dioxygenase-1 (IDO1). nih.govtandfonline.comresearchgate.netespublisher.com The continued development and application of AI and ML will undoubtedly play a pivotal role in the future of indolin-2-one drug discovery.

Design of Multi-Target Directed Ligands Based on the Indolin-2-one Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, offer a promising therapeutic strategy for such diseases. The versatile nature of the indolin-2-one scaffold makes it an ideal framework for the design of MTDLs.

Several studies have reported the development of indolin-2-one-based compounds with multi-target activity. For example, sunitinib, a clinically approved anticancer agent, is a multi-kinase inhibitor that targets several receptor tyrosine kinases. ekb.eg Other research has focused on designing dual inhibitors, such as those targeting both MCL-1 and BCL-2 for cancer therapy, or NOD1 and NOD2 for immunomodulation. nih.govrsc.org The indole scaffold has also been exploited to design dual inhibitors for targets relevant to Alzheimer's disease. nih.govmdpi.com

The rational design of MTDLs based on the indolin-2-one scaffold can be guided by:

Structure-Based Design: Utilizing the crystal structures of the target proteins to design ligands that can bind to the desired sites on each target.

Pharmacophore Hybridization: Combining the key pharmacophoric features of known inhibitors for different targets into a single molecule.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to each target and then linking them together to create a dual-affinity ligand.

The development of MTDLs represents a shift from the "one-target, one-drug" paradigm towards a more holistic approach to treating complex diseases. The indolin-2-one scaffold is well-positioned to be a key player in this evolving landscape.

Application of Sustainability and Green Chemistry Principles in Indolin-2-one Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of indolin-2-one derivatives is an important area of future research.

Key green chemistry approaches applicable to indolin-2-one synthesis include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents. nih.govnih.govresearchgate.netresearchgate.net

Biocatalysis: Employing enzymes as catalysts can lead to highly selective and efficient transformations under mild reaction conditions, reducing the need for protecting groups and minimizing waste. x-mol.commdpi.com

Energy Efficiency: Utilizing energy-efficient technologies like ultrasound and microwave irradiation can significantly reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalyst Recycling: Developing and using catalysts that can be easily recovered and reused multiple times. nih.gov

Several studies have already demonstrated the successful application of green chemistry principles to the synthesis of indolin-2-one derivatives. For example, the use of deep eutectic solvents and ultrasound has been shown to be a highly efficient and environmentally friendly method. nih.gov Similarly, one-pot syntheses in aqueous media catalyzed by recyclable catalysts have been developed. nih.gov Future efforts should focus on integrating these principles into all stages of indolin-2-one synthesis, from the preparation of starting materials to the final purification of the products.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(3-(hydroxymethyl)phenyl)indolin-2-one and its derivatives?

  • Methodological Answer : A common approach involves condensation reactions between substituted isatins and phenylhydrazine derivatives. For example, 3-(hydroxyphenyl)indolin-2-one analogs can be synthesized via refluxing isatin with substituted aminophenols in acetic acid, followed by purification via column chromatography . Modifications at the indolin-2-one core (e.g., hydroxymethyl substitution) may require protective group strategies to prevent side reactions. Evidence from related compounds (e.g., 3-(bis(3,5-dimethylphenyl)phosphinoyl)-3-hydroxy-indolin-2-one) highlights the use of phosphine oxide reagents to introduce substituents at the 3-position, achieving yields >90% .

Q. How can the structural identity of 5-(3-(hydroxymethyl)phenyl)indolin-2-one be confirmed experimentally?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P if applicable) is critical for confirming substituent positions and stereochemistry. For hydroxymethyl groups, characteristic peaks in ¹H NMR (~4.5–5.0 ppm for -CH2OH) and IR spectroscopy (broad O-H stretches ~3200–3500 cm⁻¹) are diagnostic. High-resolution mass spectrometry (HRMS) provides molecular weight validation. X-ray crystallography, as demonstrated for 3-(4-hydroxyphenylimino)indolin-2-one, resolves absolute configurations and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : The MTT assay is widely used for cytotoxicity screening . For antimicrobial activity, broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria or fungal strains are standard. Enzyme inhibition studies (e.g., kinase or protease assays) require recombinant protein expression and kinetic analysis (IC₅₀ determination via fluorometric/colorimetric substrates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in hydroxyphenyl-indolin-2-one analogs?

  • Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing/donating groups on the phenyl ring) is key. For example, replacing the hydroxymethyl group with a carboxylate (as in 5-COOH-[S2200]) alters solubility and binding affinity. Computational docking (e.g., using Schrödinger Maestro) predicts interactions with target proteins (e.g., α-synuclein or kinases), guiding synthetic priorities . Bioisosteric replacements (e.g., -CH2OH → -CF3) can enhance metabolic stability, as seen in trifluoromethyl-phenyl analogs .

Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar indolin-2-one derivatives?

  • Methodological Answer : Conflicting NMR assignments (e.g., overlapping proton signals) can be resolved via 2D techniques (COSY, HSQC, HMBC) to correlate adjacent nuclei. For example, HMBC correlations between the indolin-2-one carbonyl and adjacent protons clarify substitution patterns. Dynamic light scattering (DLS) or HPLC-MS identifies impurities or aggregates causing anomalous data .

Q. How do solvent and temperature conditions influence the stereochemical outcome of indolin-2-one synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor N-alkylation reactions, while acetic acid promotes condensation. For stereoselective hydroxylation, low temperatures (0–5°C) minimize racemization. Evidence from 3-(benzylidene)indolin-2-one derivatives shows that refluxing in acetic acid yields trans-alkene configurations, confirmed via NOESY .

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